N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Thiazole Derivatives as Mycobacterium tuberculosis Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed, synthesized, and evaluated for their inhibitory activity against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing promise as antituberculosis agents. One compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting the potential of thiazole derivatives in tuberculosis treatment (V. U. Jeankumar et al., 2013).
Anticancer Activity of Fluoro Substituted Benzo[b]pyran
Fluoro substituted benzo[b]pyran derivatives have shown anticancer activity against lung cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine. This research suggests that modifications to the benzo[b]pyran structure, including fluoro substitutions, can enhance anticancer efficacy, offering a new avenue for lung cancer treatment development (A. G. Hammam et al., 2005).
Novel Magnetic Nanoadsorbent for Heavy Metal Removal
A novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide has been developed for the removal of Cd2+ and Zn2+ ions from industrial wastes. The nanoadsorbent displayed high adsorption capacities and could be efficiently used for the practical removal of these heavy metals, demonstrating an innovative approach to addressing environmental contamination issues (Kiomars Zargoosh et al., 2015).
Fluorobenzamides with Antimicrobial Properties
Synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine have indicated promising antimicrobial properties. The presence of a fluorine atom in the benzoyl group significantly enhances the antimicrobial activity, offering potential for the development of new antimicrobial agents. This research underscores the importance of structural modifications in the development of more effective antimicrobial compounds (N. Desai et al., 2013).
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5OS2/c1-10-15(26-22-21-10)16(24)23(9-12-4-2-3-7-19-12)17-20-13-6-5-11(18)8-14(13)25-17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGZRKFMQDFPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide |
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